Product packaging for 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine(Cat. No.:CAS No. 919091-23-9)

2-Bromo-6-(2,4,6-triphenylphenyl)pyridine

Cat. No.: B14187007
CAS No.: 919091-23-9
M. Wt: 462.4 g/mol
InChI Key: ZEPQEGSNYSEVAF-UHFFFAOYSA-N
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Description

Contextualizing Pyridine (B92270) Derivatives with Bulky Aryl Substituents in Advanced Chemical Synthesis

Pyridine derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. rsc.orgderpharmachemica.com The introduction of sterically demanding substituents, such as the 2,4,6-triphenylphenyl group, creates a unique chemical environment around the pyridine core. These bulky groups can dramatically influence the molecule's physical and chemical properties, including its reactivity, solubility, and intermolecular interactions.

Research into pyridines bearing multiple aryl substituents, known as triarylpyridines, has highlighted their utility in various applications. orgchemres.org Their inherent π-stacking capabilities make them valuable building blocks in supramolecular chemistry. derpharmachemica.comorgchemres.org Furthermore, the steric hindrance imposed by these large groups can lead to novel chemical behavior. For instance, sterically hindered pyridines can act as non-nucleophilic bases or as specialized ligands in catalysis, where the bulky framework can create a specific coordination pocket around a metal center, influencing the selectivity and efficiency of catalytic reactions. rsc.orgresearchgate.net The synthesis of a highly hindered C2-symmetric chiral pyridine derivative has been reported, underscoring the interest in using steric bulk to control molecular geometry and reactivity. researchgate.net The presence of such a large, rigid substituent as the 2,4,6-triphenylphenyl group is anticipated to impart significant stability and unique conformational properties to the pyridine ring, making it a target for the synthesis of advanced materials and ligands.

Significance of Halogenated Pyridines as Versatile Synthetic Intermediates

The presence of a bromine atom at the 2-position of the pyridine ring in 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine is of paramount strategic importance in synthetic chemistry. Halogenated pyridines are not merely final products but are widely regarded as powerful and versatile intermediates for the construction of more complex molecules. The carbon-bromine bond serves as a synthetic handle, enabling a vast array of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. mdpi.comnih.gov This versatility is crucial for:

Molecular Diversification: In drug discovery and agrochemical research, the ability to rapidly generate a library of analogues from a common halogenated intermediate is essential for structure-activity relationship (SAR) studies.

Synthesis of Complex Scaffolds: Halopyridines are key building blocks for constructing highly substituted and polycyclic aromatic systems. acs.org

Materials Science: The functionalization of pyridine rings via their halo-derivatives is a common strategy for tuning the electronic and photophysical properties of organic materials used in applications like organic light-emitting diodes (OLEDs).

Recent research has even demonstrated novel methods for coupling bromopyridines, such as using purple light to promote radical coupling with Grignard reagents without the need for a transition metal catalyst. organic-chemistry.org This ongoing innovation highlights the central role of bromopyridines as foundational starting materials in organic synthesis. The table below summarizes the utility of bromopyridines in various key cross-coupling reactions.

Reaction Name Coupling Partner Bond Formed Typical Catalyst Significance
Suzuki-Miyaura Coupling Organoboron ReagentsC-CPalladiumHigh functional group tolerance; widely used in pharmaceuticals and materials. mdpi.comnih.gov
Stille Coupling Organotin ReagentsC-CPalladiumMild reaction conditions; stable organotin reagents. nih.gov
Negishi Coupling Organozinc ReagentsC-CPalladium/NickelHigh reactivity and selectivity. nih.gov
Buchwald-Hartwig Amination AminesC-NPalladiumKey method for synthesizing arylamines, prevalent in medicinal chemistry. nih.gov
Sonogashira Coupling Terminal AlkynesC-C (sp)Palladium/CopperSynthesis of aryl-alkynes for materials and natural products.
Photoinduced Radical Coupling Grignard ReagentsC-CNone (Light-promoted)Transition metal-free alternative for alkyl and aryl coupling. organic-chemistry.org

Overview of Research Trajectories for Highly Substituted Heteroaromatic Systems

The study of highly substituted and polycyclic heteroaromatic systems, a class to which this compound belongs, is a vibrant and evolving field of chemical research. The focus extends beyond simple synthesis to a deep investigation of the relationship between molecular structure and function. Current research trajectories are driven by the pursuit of novel materials with tailored electronic, optical, and physical properties.

One major research thrust is the development of new organic materials for electronics and photonics. Polycyclic aromatic systems, including those incorporating pyridine rings, are investigated for their potential use in:

Organic Field-Effect Transistors (OFETs) researchgate.net

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Organic Photovoltaic Devices (OPVs) researchgate.net

The introduction of heteroatoms like nitrogen into a polycyclic aromatic framework significantly alters the electronic landscape of the molecule, influencing properties such as the HOMO/LUMO energy levels, electron affinity, and charge transport characteristics. rsc.org Computational studies, such as time-dependent density-functional theory (TD-DFT), are increasingly used to predict the optical and electronic properties of these complex systems and to guide the design of new functional molecules. rsc.org

Another significant research direction involves harnessing the unique properties of these complex molecules for sensing and catalysis. The rigid and well-defined three-dimensional structures of highly substituted pyridines make them excellent candidates for creating specific binding pockets for ions or small molecules, forming the basis of new chemosensors. orgchemres.org In catalysis, the steric and electronic properties of these ligands can be precisely tuned to control the activity and selectivity of metal catalysts. The development of pyridine derivatives for applications as diverse as antibacterial agents and proton exchange membranes for fuel cells further illustrates the broad scope of research in this area. nih.govacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20BrN B14187007 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine CAS No. 919091-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(2,4,6-triphenylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20BrN/c30-28-18-10-17-27(31-28)29-25(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-26(29)23-15-8-3-9-16-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPQEGSNYSEVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844475
Record name 2-bromo-6-(2,4,6-triphenylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919091-23-9
Record name 2-bromo-6-(2,4,6-triphenylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 2 Bromo 6 2,4,6 Triphenylphenyl Pyridine and Analogous Sterically Hindered Pyridines

Precursor Synthesis Strategies for 2,6-Disubstituted Pyridine (B92270) Scaffolds

The assembly of the target molecule begins with the strategic preparation of its core components: a functionalized pyridine ring and the bulky aryl substituent. The successful synthesis hinges on the efficient and high-yielding preparation of these precursors.

Routes to 2-Bromopyridine (B144113) Building Blocks

2-Bromopyridine serves as a crucial building block for the introduction of substituents at the 2-position of the pyridine ring. A common and well-established method for its synthesis involves the diazotization of 2-aminopyridine (B139424), followed by a Sandmeyer-type reaction. In this procedure, 2-aminopyridine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, to form an intermediate diazonium salt. This salt is then decomposed in the presence of a bromide source, typically copper(I) bromide, to yield 2-bromopyridine. georgiasouthern.edu

Alternative approaches include the direct bromination of pyridine, though this often leads to a mixture of products and may require harsh reaction conditions. For the synthesis of more complex or specifically substituted 2-bromopyridines, modern cross-coupling techniques can be employed, starting from dihalopyridines and selectively coupling at one position while leaving the other for subsequent functionalization.

Approaches for Incorporating Bulky Aryl Moieties, such as 2,4,6-Triphenylphenyl

The incorporation of the sterically demanding 2,4,6-triphenylphenyl group requires the synthesis of a suitable organometallic or organoboron reagent derived from 1-bromo-2,4,6-triphenylbenzene. The synthesis of this precursor can be achieved through a multi-step sequence, often culminating in a Suzuki-Miyaura or similar cross-coupling reaction to assemble the terphenyl framework.

Once the 1-bromo-2,4,6-triphenylbenzene is obtained, it can be converted into a more reactive species for coupling with the pyridine core. Common strategies include:

Formation of a Grignard reagent: Reacting 1-bromo-2,4,6-triphenylbenzene with magnesium metal to form the corresponding Grignard reagent, (2,4,6-triphenylphenyl)magnesium bromide. This powerful nucleophile can then be used in subsequent coupling reactions.

Synthesis of a boronic acid or ester: The bromo-terphenyl compound can be converted to its corresponding boronic acid or a boronate ester (e.g., a pinacol (B44631) boronate) via lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or through a palladium-catalyzed borylation reaction. These boron derivatives are key partners in Suzuki-Miyaura cross-coupling reactions. nih.gov

The synthesis of the 2,4,6-triphenylphenyl boronic acid is a critical step, as this reagent is a versatile coupling partner for the subsequent palladium-catalyzed reactions.

Cross-Coupling Reactions for C-C Bond Formation at the Pyridine Core

The cornerstone of synthesizing 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine is the formation of the C-C bond between the pyridine ring and the bulky terphenyl substituent. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation, offering a high degree of control and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi Coupling)

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, and the Negishi coupling, which utilizes an organozinc reagent, are two of the most powerful and widely used methods for constructing C-C bonds. wikipedia.orgsynarchive.comorganic-chemistry.org In the context of synthesizing the target molecule, a plausible approach would involve the Suzuki-Miyaura coupling of 2,6-dibromopyridine (B144722) with one equivalent of (2,4,6-triphenylphenyl)boronic acid. This would ideally lead to the monosubstituted product, this compound.

Alternatively, a Negishi coupling could be employed, reacting 2,6-dibromopyridine with a (2,4,6-triphenylphenyl)zinc halide. Both reactions are catalyzed by a palladium complex, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired product.

Table 1: Comparison of Suzuki-Miyaura and Negishi Coupling for the Synthesis of Sterically Hindered Biaryls
FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic ReagentOrganoboron (Boronic acids, esters)Organozinc
Key AdvantagesStability and commercial availability of boronic acids; mild reaction conditions.High reactivity of organozinc reagents, often leading to faster reactions and higher yields with challenging substrates.
Key DisadvantagesCan be slower with sterically hindered substrates; potential for protodeboronation side reactions.Organozinc reagents are often prepared in situ and are sensitive to air and moisture.
Typical CatalystPalladium(0) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.Palladium(0) or Nickel(0) complexes with phosphine or NHC ligands.

The primary challenge in the synthesis of this compound is the immense steric hindrance around the reactive sites. The bulky 2,4,6-triphenylphenyl group can significantly impede the approach of the coupling partners to the palladium catalyst, thereby slowing down or even inhibiting the reaction. rsc.org This steric clash can affect both the efficiency (yield) and the regioselectivity of the reaction.

In the case of coupling with 2,6-dibromopyridine, the initial substitution at one of the bromine atoms introduces a highly bulky group, which can then sterically shield the remaining bromine, making a second coupling event less favorable. This can be advantageous for achieving the desired mono-substituted product. However, severe steric hindrance can also lead to side reactions, such as hydrodehalogenation, or prevent the reaction from proceeding altogether. The choice of reaction conditions, including solvent, temperature, and base, becomes critical in mitigating these effects.

The success of palladium-catalyzed cross-coupling reactions for sterically demanding substrates is heavily reliant on the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active catalytic species, facilitating the individual steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and creating a suitable steric and electronic environment for the reaction to occur.

For the coupling of bulky substrates, ligands that are both electron-rich and sterically bulky have proven to be the most effective. nih.govchemrxiv.org

Bulky Phosphine Ligands: Biaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and other researchers, are designed with bulky substituents that create a large "bite angle." This steric bulk can promote the reductive elimination step, which is often the rate-limiting step for hindered substrates, and can also help to prevent catalyst deactivation. nih.gov

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. These ligands have been shown to be highly effective in promoting challenging cross-coupling reactions, including those involving sterically hindered substrates. nih.gov

Table 2: Examples of Ligands Used in Cross-Coupling of Sterically Hindered Substrates
Ligand ClassSpecific ExampleKey Features
Biaryl PhosphinesSPhos, XPhosBulky, electron-rich, promote reductive elimination.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form stable complexes, tunable steric bulk.
Pincer LigandsPOCOP, PCPTridentate coordination, high thermal stability of the catalyst complex. nih.govresearchgate.net

The careful selection of a palladium precursor and a suitable bulky ligand is paramount to overcoming the steric barriers inherent in the synthesis of this compound and achieving a successful C-C bond formation.

Copper-Mediated Coupling Reactions for C-N Bond Formation with Bulky Anilines

The formation of a carbon-nitrogen (C-N) bond between a sterically hindered pyridine, such as a 2-bromo-6-arylpyridine, and a bulky aniline (B41778) is a formidable synthetic challenge. Traditional palladium-catalyzed Buchwald-Hartwig amination reactions often struggle with ortho,ortho'-disubstituted electrophiles and sterically demanding amines. nih.gov Consequently, copper-catalyzed Ullmann-type C-N coupling reactions have re-emerged as a viable and powerful alternative. nih.gov

Historically, Ullmann C-N couplings required harsh conditions, but recent advancements in ligand design have enabled these reactions to proceed under milder conditions with broader substrate scope, even for sterically hindered partners. nih.govresearchgate.net Coupling reaction partners with significant steric hindrance remains a formidable challenge, often leading to low or no product yield with established ligands. nih.gov

To address this, researchers have developed novel ligand systems specifically designed to facilitate the coupling of sterically encumbered substrates. A notable success in this area involves the use of a pyrrole-ol ligand, discovered through a library screening approach. nih.govnih.gov This ligand has proven uniquely effective in promoting the copper-catalyzed coupling of ortho-substituted aryl iodides and bromides with hindered primary and secondary amines, as well as bulky anilines. nih.govnih.gov The system demonstrates remarkable functional group tolerance and can achieve unprecedented couplings, such as the reaction of 2,6-dimethyl-iodobenzene with 2,6-diisopropylaniline. nih.gov

The success of this catalyst system highlights a significant advance in C-N bond formation, enabling the synthesis of highly congested aniline derivatives that were previously inaccessible through copper catalysis. nih.gov

Table 1: Copper-Catalyzed C-N Coupling of Sterically Hindered Aryl Halides and Anilines nih.gov

This table showcases the efficacy of a specialized CuI/pyrrole-ol ligand system in coupling challenging, sterically hindered substrates.

Aryl HalideAnilineProductYield (%)
2-Iodotoluene2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)-2-methylaniline86
2-Iodo-m-xylene2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)-2,6-dimethylaniline70
2-Iodo-m-xylene2-IsopropylanilineN-(2-isopropylphenyl)-2,6-dimethylaniline80
2-Iodo-m-xyleneAniline2,6-Dimethyl-N-phenylaniline92
Iodobenzene2,6-DiisopropylanilineN-(2,6-diisopropylphenyl)aniline83

Ullmann-Type Coupling Strategies for Bromopyridines

The classic Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides to form a biaryl C-C bond. wikipedia.orgbyjus.com This method is fundamental for synthesizing symmetrical and unsymmetrical biaryl compounds, including the 2-aryl-6-bromopyridine scaffold. The traditional version of the reaction, however, is notorious for requiring harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper, and can result in erratic yields. wikipedia.orglscollege.ac.insci-hub.se

The reaction mechanism is thought to involve the formation of an active copper(I) species, which undergoes oxidative addition to the aryl halide. byjus.comorganic-chemistry.org Subsequent steps lead to the formation of the new C-C bond through reductive elimination. The high temperatures traditionally required have limited the reaction's utility, especially for substrates with sensitive functional groups. byjus.com

Modern advancements have significantly improved the Ullmann coupling. The development of new catalytic systems, including the use of palladium or nickel catalysts and the application of specialized ligands, has allowed the reaction to proceed under much milder conditions with a broader substrate scope. wikipedia.orglscollege.ac.in Heterogeneous catalytic systems, utilizing copper nanoparticles, have also been developed to overcome limitations associated with the original protocol and facilitate easier catalyst recovery. nih.gov For instance, the homocoupling of 2-bromopyridine has been achieved using a Pd/C catalyst, affording 2,2'-bipyridine, albeit in moderate yields. nih.gov

Despite these improvements, the Ullmann coupling of sterically demanding partners, such as forming the bond between a bromopyridine and a bulky 2,4,6-triphenylphenyl group, remains a significant challenge due to steric hindrance, which can impede the necessary oxidative addition and reductive elimination steps. For such complex biaryl structures, alternative methods like the Suzuki coupling are often employed. nih.gov However, ongoing research into more active and sterically tolerant catalyst systems continues to expand the applicability of Ullmann-type strategies. sci-hub.se

Table 2: General Conditions for Ullmann-Type Homocoupling of Bromopyridines nih.gov

SubstrateCatalystBase/SolventTemperature (°C)Time (h)ProductYield (%)
2-BromopyridinePd/CZn, H₂O/DMF80242,2'-Bipyridine54
3-BromopyridinePd(OAc)₂Hydrazine, Dioxane100123,3'-Bipyridine78

Advanced Functionalization Techniques for Pyridine Rings with Steric Congestion

Once the core structure of a sterically hindered pyridine is assembled, further modification often requires advanced functionalization techniques that can operate effectively in a congested chemical environment.

Regioselective Functionalization at the 2- and 6-Positions of Pyridines

Achieving regioselective functionalization at the 2- and 6-positions of an already substituted pyridine ring is crucial for building complex molecular architectures. Traditional methods may lack the required selectivity, particularly with sterically hindered substrates. Modern strategies increasingly rely on direct C-H activation, which avoids the need for pre-installed functional groups like halides. nih.govbohrium.com

One powerful approach involves a palladium-catalyzed direct diarylation of pyridines using a transient activator strategy. nih.govbohrium.com In this method, the pyridine nitrogen is temporarily methylated in situ, forming a more reactive pyridinium (B92312) salt. This activation facilitates a cooperative Pd/Cu-catalyzed arylation at both the 2- and 6-positions. A subsequent demethylation step regenerates the pyridine ring, yielding the symmetrically 2,6-diarylpyridine. nih.gov This protocol provides a novel and efficient route to these valuable structures.

Another advanced technique involves the generation of highly reactive pyridyne intermediates. nih.govrsc.org By starting with a suitably substituted chloropyridine, regioselective lithiation followed by treatment with a magnesium reagent can generate a 3,4-pyridyne. This intermediate undergoes regioselective addition of the organomagnesium species at the 4-position, creating a new pyridylmagnesium halide that can be trapped by various electrophiles at the 3-position. nih.govrsc.org While this demonstrates functionalization adjacent to existing groups, the principle of using highly reactive intermediates to overcome steric barriers is broadly applicable.

These methods represent the cutting edge of pyridine chemistry, enabling precise and predictable installation of substituents at specific positions, a task that is especially challenging in sterically congested systems. rsc.orgnih.gov

Strategies for Introducing and Modulating Substituents on Bulky Pyridine Derivatives

Modifying substituents on an existing bulky pyridine framework is essential for fine-tuning its chemical and physical properties. A range of strategies, from classic cross-coupling to novel skeletal editing, can be employed.

Cross-Coupling Reactions: For derivatives like 2-Bromo-6-arylpyridines, the bromine atom serves as a versatile handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions. For example, a bromo-terpyridine derivative can undergo Sonogashira coupling to introduce an acetylenic substituent, which can be further modified, demonstrating a pathway for extending the molecular framework. nih.gov Similarly, copper-catalyzed methods have been developed for the specific fluorination of 2-pyridyl aryl bromides, showcasing how a halogen can be swapped for other important functional groups. rsc.org

Direct C-H Functionalization: As discussed previously, direct C-H functionalization offers a powerful means to introduce new substituents without relying on pre-existing functional handles. Palladium-catalyzed C-H arylation can be used to install aryl groups at specific positions on the pyridine ring, even in the presence of other substituents. mdpi.comnih.gov This allows for the late-stage modification of complex molecules.

Skeletal Remodeling: A more radical approach to modulating pyridine derivatives involves "skeletal editing," where atoms within the heterocyclic core are replaced. eurekalert.org Recent strategies allow for the conversion of carbon-nitrogen atom pairs in pyridines into carbon-carbon pairs, effectively transforming the pyridine into a benzene (B151609) or naphthalene (B1677914) derivative. eurekalert.org Another approach uses Lewis acid catalysis for nitrogen atom transposition, converting pyridines into anilines. nih.gov These anilines can then serve as versatile intermediates for accessing a wide range of other heterocyclic structures. While drastic, these methods offer unparalleled opportunities to transform and diversify bulky pyridine derivatives in ways not possible through traditional functional group interconversion. nih.gov

These advanced strategies provide chemists with a powerful toolkit to introduce and modify substituents on sterically hindered pyridines, enabling the synthesis of novel compounds with tailored properties.

Lack of Publicly Available Data Prevents Detailed Analysis of this compound

A comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound has found insufficient information to fulfill the requested analysis. While the existence of the compound is noted in chemical supplier databases, the specific, in-depth experimental data required for a thorough scientific article is not available in publicly accessible scientific literature.

The requested article outline necessitates detailed research findings for a complete spectroscopic and structural elucidation, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts and coupling constants.

Vibrational Spectroscopy (FT-IR): Precise wavenumbers for functional group analysis.

Electronic Absorption Spectroscopy (UV-Vis): Data on wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

High-Resolution Mass Spectrometry (HRMS): Exact mass data to confirm the molecular formula.

Single Crystal X-ray Diffraction: Crystallographic data, including bond lengths, bond angles, and dihedral angles, to determine the solid-state conformation.

While information is available for structurally simpler, related compounds such as 2-bromo-6-phenylpyridine (B189513) and 2,4,6-triphenylpyridine, extrapolating this data to the significantly more complex and sterically hindered this compound would be scientifically inaccurate. The unique steric and electronic environment created by the bulky 2,4,6-triphenylphenyl substituent is expected to profoundly influence its spectroscopic and structural properties in ways that cannot be predicted from these simpler analogues.

Consequently, due to the absence of specific experimental data for this compound in the searched scientific domain, it is not possible to generate the detailed and scientifically accurate article as requested.

Iv. Computational and Theoretical Investigations of 2 Bromo 6 2,4,6 Triphenylphenyl Pyridine

Reactivity and Reaction Mechanism Studies via Computational Chemistry

Density Functional Theory (DFT) is a primary computational method used to explore the intricate details of chemical reactions involving complex organic molecules. nih.gov By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can map out the entire energy profile of a reaction. This provides a quantitative understanding of the reaction's feasibility, kinetics, and the specific pathways it is likely to follow. For a molecule as sterically hindered as 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine, these computational approaches are invaluable for dissecting the interplay of various factors that govern its chemical behavior.

The activation and subsequent cleavage of the Carbon-Bromine (C-Br) bond is the critical first step in many synthetic applications of this compound, particularly in transition-metal-catalyzed cross-coupling reactions. Computational studies, typically employing DFT, can model this process in detail. The mechanism of C-Br bond cleavage is often investigated by simulating its interaction with a catalyst, commonly a low-valent metal complex such as Palladium(0).

Theoretical investigations on related halo-aromatic compounds have shown that the process of oxidative addition, where the metal inserts into the C-Br bond, can be meticulously modeled. nih.gov Calculations can determine the activation energy barrier for this step, which is a key indicator of the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, studies on similar SN2-like mechanisms analyze the trajectory of the nucleophile (the catalyst) approaching the carbon atom and the halogen acting as a leaving group. nih.govnih.gov The reaction path can be computed and analyzed using methods like the intrinsic reaction coordinate (IRC) to confirm that the calculated transition state connects the reactants to the desired products. nih.gov

Key parameters derived from these calculations include the C-Br bond dissociation energy (BDE) and the change in electronic structure upon coordination to a metal center. The bulky 2,4,6-triphenylphenyl substituent is expected to significantly influence the energetics of this process through steric repulsion, which can affect the accessibility of the C-Br bond to the catalyst.

Table 1: Representative Theoretical Parameters for C-Br Bond Activation in Aryl Bromides Note: This table presents typical data from DFT calculations on analogous aryl bromide systems to illustrate the outputs of such studies, as specific data for this compound is not publicly available.

ParameterDescriptionTypical Calculated Value (kcal/mol)
ΔE‡OA Activation Energy for Oxidative Addition10 - 20
ΔErxn Reaction Energy for Oxidative Addition-5 to -15 (exergonic)
BDE (C-Br) Bond Dissociation Energy~70 - 85

Beyond the initial C-Br activation, computational chemistry is instrumental in elucidating the complete catalytic cycle of cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions. nih.govnih.gov These reactions involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these stages, providing a comprehensive understanding of the entire process. nih.gov

The unique structure of this compound, featuring a highly bulky terphenyl substituent, presents a fascinating case for studying the balance between steric and electronic effects. Computational methods allow for the systematic dissection of these two contributions to the molecule's reactivity.

Steric Effects: The sheer size of the 2,4,6-triphenylphenyl group creates significant steric hindrance around the reactive center (the C-Br bond and the pyridine (B92270) nitrogen). This bulk can impede the approach of a catalyst or another reactant, potentially slowing down reaction rates. nih.gov Computational techniques such as steric maps (e.g., buried volume, %VBur) can quantify the steric environment around the reactive site. mdpi.com These analyses help rationalize why certain reaction pathways might be disfavored due to prohibitive steric clashes in the transition state.

Electronic Effects: The pyridine ring is electron-withdrawing, which influences the polarity and strength of the C-Br bond. The triphenylphenyl substituent, while primarily bulky, also contributes electronically. Computational analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can provide detailed information about charge distribution, bond orders, and orbital interactions. nih.govnih.gov Furthermore, energy decomposition analyses, such as the Activation Strain Model (ASM), can quantitatively separate the total activation energy into contributions from the structural distortion (strain) of the reactants and their electronic interaction. mdpi.com This allows researchers to determine whether a reaction barrier is high due to the energy required to deform the molecule for the reaction (steric effect) or due to poor electronic stabilization in the transition state.

Molecular Dynamics Simulations for Conformational Dynamics and Rotational Barriers

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, a key dynamic process is the rotation around the C-C single bond connecting the pyridine ring to the terphenyl group. Due to the steric clash between the ortho-phenyl groups and the pyridine ring, this rotation is expected to be highly hindered.

Computational methods can be used to calculate the potential energy surface for this rotation. By systematically changing the dihedral angle between the pyridine and the central phenyl ring and calculating the energy at each point, a rotational energy profile can be constructed. This profile reveals the energy barriers (activation energies) that must be overcome for rotation to occur, as well as the energies of different stable conformations (rotamers). nih.gov For similar systems with bulky rotating groups, these barriers can be substantial. rsc.orgresearchgate.net

MD simulations can then use this information to simulate the motion of the molecule at a given temperature, showing how it explores different conformations over time and the frequency of rotational events. This provides a more realistic picture of the molecule's behavior in solution.

Table 2: Hypothetical Calculated Rotational Barriers for Hindered Biaryl Systems Note: This table illustrates typical results from computational studies on sterically hindered biaryl compounds analogous to the pyridine-terphenyl linkage in the target molecule.

Rotational ProcessComputational MethodCalculated Rotational Barrier (kcal/mol)
Phenyl-Pyridine RotationDFT (e.g., B3LYP/6-31G*)20 - 35
Ortho-Phenyl RotationDFT (e.g., M06-2X/def2-TZVP)15 - 25

These high barriers indicate that at room temperature, the rotation is likely slow, and the molecule may exist as a mixture of stable, non-interconverting atropisomers on the timescale of many chemical reactions.

V. Coordination Chemistry and Ligand Design Aspects of 2 Bromo 6 2,4,6 Triphenylphenyl Pyridine

Pyridine (B92270) Nitrogen as a Ligating Site in Transition Metal Complexes

The nitrogen atom of the pyridine ring in 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine serves as a primary coordination site for transition metal ions. wikipedia.org As a Lewis base, the lone pair of electrons on the nitrogen atom can form a coordinate covalent bond with a metal center, leading to the formation of a wide variety of coordination complexes. wikipedia.org The electronic properties of the pyridine ring, influenced by the electron-withdrawing bromine atom and the extensive π-system of the triphenylphenyl group, modulate the coordinating ability of the nitrogen atom.

While specific studies on the chelation behavior of this compound are not extensively documented in the literature, the coordination chemistry of related 2,6-disubstituted pyridine ligands provides valuable insights. These ligands are known to coordinate to a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, ruthenium, and palladium. kpi.uaacs.orgresearchgate.net The formation of stable complexes is anticipated with both first-row and heavier transition metals. The coordination number and geometry of the resulting complexes are expected to be highly dependent on the metal ion's size, preferred coordination geometry, and the steric demands of the ligand itself.

The presence of the bromine atom at the 2-position offers the potential for this ligand to act as a bidentate ligand, with both the pyridine nitrogen and the bromine atom coordinating to the metal center, although this is less common for simple halo-pyridines unless part of a larger chelating system. More typically, the pyridine nitrogen acts as the sole coordinating atom from the parent molecule.

The most significant feature of this compound in the context of coordination chemistry is the presence of the exceptionally bulky 2,4,6-triphenylphenyl substituent. This "terphenyl" group imposes severe steric hindrance around the coordination site. researchgate.netrsc.org This steric crowding has a profound influence on the coordination geometry and the spin state of the resulting metal complexes. rsc.org

The bulky nature of the ligand can:

Enforce lower coordination numbers: The steric bulk may prevent the coordination of a large number of ligands around the metal center, favoring complexes with lower coordination numbers than would be observed with less hindered ligands.

Distort coordination geometries: The steric pressure exerted by the triphenylphenyl group can lead to distorted geometries. For example, an expected square planar or octahedral geometry might be forced into a more distorted or unusual arrangement. rsc.org

Influence spin state: In transition metal complexes where different spin states are possible (e.g., high-spin vs. low-spin in octahedral Fe(II) complexes), the steric bulk of the ligand can play a crucial role. mdpi.com A bulky ligand might favor a high-spin state by preventing the close approach of ligands required for strong ligand field splitting.

The table below illustrates the impact of sterically demanding ligands on the coordination environment of metal complexes, drawing parallels to what would be expected for complexes of this compound.

Metal IonLigand TypeObserved Coordination GeometryPotential Influence of Bulky Ligand
Fe(II)Bulky N-donorDistorted OctahedralStabilization of high-spin state
Co(II)Bulky N-donorTetrahedralPrevention of octahedral coordination
Ni(II)Bulky N-donorDistorted TetrahedralFavoring of tetrahedral geometry
Cu(II)Bulky N-donorDistorted Square PlanarJahn-Teller distortion influenced by steric strain
Zn(II)Bulky N-donorTetrahedralReinforcement of tetrahedral preference

Design of Derived Ligands from this compound

The presence of a reactive bromine atom at the 2-position of the pyridine ring makes this compound an excellent platform for the synthesis of more elaborate and functionalized ligands through various cross-coupling reactions. nih.govresearchgate.netheteroletters.orgnih.govresearchgate.net

The carbon-bromine bond in 2-bromopyridines is susceptible to a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to the creation of extended ligand structures with tailored electronic and steric properties.

Common cross-coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. researchgate.netheteroletters.orgnih.govresearchgate.net This is a powerful method for creating biaryl or styryl-substituted pyridine ligands.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form carbon-nitrogen bonds, leading to the synthesis of aminopyridine derivatives. chemspider.comnih.govwikipedia.orglibretexts.orgresearchgate.net These can be precursors to multidentate N-donor ligands.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, introducing linear acetylenic linkers into the ligand structure.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

Through these reactions, the this compound scaffold can be elaborated with additional coordinating groups, chromophores, or electroactive moieties.

A particularly important application of functionalizing the bromine atom is the incorporation of the this compound unit into multidentate ligand architectures. nih.gov Multidentate ligands, which can bind to a metal center through multiple donor atoms, often form more stable complexes than their monodentate counterparts due to the chelate effect.

Pincer Ligands: By strategically introducing coordinating groups at the 2-position, it is possible to synthesize pincer-type ligands. nih.gov For example, a Suzuki coupling with a boronic acid that also contains a donor group (e.g., a phosphine (B1218219) or another nitrogen heterocycle) could lead to a bidentate ligand. Further functionalization could then lead to a tridentate pincer ligand, which binds to a metal in a meridional fashion. nih.govnih.gov

Polypyridine Ligands: Coupling reactions can be used to link multiple pyridine units together. For instance, a Suzuki coupling with a pyridylboronic acid would generate a bipyridine ligand. nih.govisca.me Repetitive coupling strategies could lead to the synthesis of terpyridines or higher polypyridine systems, all featuring the bulky 2,4,6-triphenylphenyl substituent. These types of ligands are of great interest in supramolecular chemistry and for their photophysical properties when complexed with metals like ruthenium and iridium. nih.govisca.meroyalsocietypublishing.orgrsc.orgnih.govnih.govmdpi.comresearchgate.net

The table below summarizes potential ligand architectures derivable from this compound and their potential applications in coordination chemistry.

Derived Ligand TypeSynthetic StrategyPotential Coordinating AtomsApplications
BipyridineSuzuki CouplingN, N'Photosensitizers, Catalysis
AminopyridineBuchwald-Hartwig AminationN, N'Catalysis, Precursor for larger ligands
PhosphinopyridineSuzuki or other C-P couplingN, PHomogeneous Catalysis
Pincer LigandMulti-step synthesis involving cross-couplingN, C, N or N, N, N etc.Catalysis, Material Science
TerpyridineMulti-step synthesis involving cross-couplingN, N', N''Supramolecular Chemistry, Photophysics

Spectroscopic and Computational Analysis of Metal Complexes

The characterization of metal complexes derived from this compound and its derivatives would rely on a combination of spectroscopic techniques and computational methods. kpi.uaacs.orgmdpi.comroyalsocietypublishing.orgnih.govdtic.milnih.govrsc.orgnih.govacs.orgnih.govup.ac.za

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the ligands and their complexes. acs.orgmdpi.comnih.govup.ac.za The chemical shifts of the pyridine and triphenylphenyl protons would be sensitive to the coordination environment. In the case of diamagnetic complexes, sharp signals are expected, while paramagnetic complexes would exhibit broader and significantly shifted resonances.

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions within the metal complexes. royalsocietypublishing.orgup.ac.za Ligand-centered (π-π*) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can be identified, offering insights into the electronic structure and bonding.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can confirm the coordination of the pyridine nitrogen to the metal center, as the vibrational modes of the pyridine ring are affected by coordination. kpi.ua

Computational Analysis:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting and understanding the properties of these complexes. nih.govnih.govrsc.org They can be used to:

Optimize the geometry of the complexes and compare with experimental X-ray data.

Calculate the electronic structure, including the energies and compositions of the molecular orbitals (HOMO, LUMO).

Simulate spectroscopic properties like UV-Vis and IR spectra to aid in the interpretation of experimental data.

Investigate the thermodynamics of complex formation and ligand substitution reactions.

Probe the nature of the metal-ligand bonding.

The combination of these experimental and theoretical methods would provide a comprehensive understanding of the coordination chemistry of this compound and its derivatives.

Information regarding the coordination chemistry and theoretical analysis of this compound is not available in the public domain based on the conducted search.

The provided outline requires a detailed and scientifically accurate discussion on:

Theoretical Insights into Metal-Ligand Bonding and Electronic Properties

Without dedicated research on the synthesis and analysis of metal complexes of this compound, or computational studies on this specific ligand, it is not possible to generate the required content while adhering to the principles of scientific accuracy. Information available for analogous but structurally distinct compounds, such as other substituted bromopyridines or different terphenyl ligands, cannot be extrapolated to this specific molecule without introducing significant inaccuracies.

Therefore, the requested article focusing solely on the specified aspects of this compound cannot be generated at this time.

Vi. Advanced Material Applications and Structure Property Relationships of Bulky Pyridine Derivatives

Role of Bulky Pyridine (B92270) Architectures in Organic Electronic Materials

Bulky pyridine derivatives are increasingly utilized in the field of organic electronics, where their structural characteristics can be leveraged to control intermolecular interactions and, consequently, the electronic properties of the resulting materials. The sheer size of substituents like the 2,4,6-triphenylphenyl group dictates the packing of molecules in the solid state, which is a critical factor for performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The electronic behavior of organic semiconductor materials is largely governed by the degree of π-orbital overlap between adjacent molecules, a phenomenon often referred to as π-stacking. researchgate.net Efficient π-stacking facilitates charge transport by creating pathways for electrons or holes to move through the material. In many planar aromatic systems, strong π-π interactions can lead to aggregation, which often quenches luminescence and can create undesirable energy traps.

The introduction of bulky groups, as seen in 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine, provides a mechanism for modulating these π-stacking interactions. The non-planar nature of the triphenylphenyl substituent can disrupt the co-facial π-stacking that is common in less hindered aromatic compounds. This "frustrated π-stacking" can be advantageous, preventing the formation of performance-limiting aggregates and preserving the intrinsic electronic properties of the individual molecules even in the solid state. rsc.org This strategic balance between attractive π-π interactions and repulsive steric hindrance allows for fine-tuning of the supramolecular structure. rsc.org

Steric hindrance plays a crucial role in dictating the charge transport characteristics of organic semiconductors. mdpi.comnih.govcnr.itacs.org The mobility of charge carriers is highly dependent on molecular packing and the electronic coupling between molecules. acs.org While excessive steric bulk can increase the distance between conjugated cores and potentially reduce charge hopping efficiency, a well-designed bulky architecture can lead to favorable, albeit non-traditional, packing motifs.

For instance, sterically hindered molecules might adopt a herringbone or slip-stacked arrangement instead of a face-to-face π-stack. These arrangements can still provide sufficient electronic coupling for efficient charge transport while simultaneously preventing the formation of detrimental excimers or aggregates. Research has shown that even in defect-free crystals, the charge carrier can be localized on a single molecule or delocalized over several molecules depending on the balance of electronic couplings, reorganization energy, and thermal fluctuations. nih.govcnr.it The targeted design of dopants exploiting steric hindrance has been shown to overcome the formation of ground-state charge transfer complexes, promoting integer charge transfer which is beneficial for doping efficiency. researchgate.net

Table 1: Representative Charge Transport Properties of Bulky Organic Semiconductors

Compound TypePacking MotifHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)
Planar AcenesFace-to-Face π-stacking1 - 100.1 - 5
Twisted BiphenylsHerringbone0.1 - 10.01 - 0.5
Sterically Hindered PyridinesFrustrated Stacking0.01 - 0.50.001 - 0.1

Note: The data presented are representative values for classes of compounds and are intended for illustrative purposes. Actual values for specific derivatives may vary.

Luminescent Properties of Pyridine-Based Compounds with Bulky Substituents

Pyridine derivatives are essential building blocks for fluorescent materials due to their electronic properties and synthetic versatility. nih.govbeilstein-journals.org The introduction of bulky substituents provides a powerful tool for tuning the photophysical characteristics of these molecules, leading to materials with enhanced brightness, stability, and specific emission profiles for applications in OLEDs, sensors, and bioimaging. rsc.org

The design of luminescent materials often focuses on controlling the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be achieved by modifying the π-conjugated system and by introducing electron-donating or electron-withdrawing groups to create intramolecular charge transfer (ICT) states. nih.gov

In molecules like this compound, the bulky aryl substituent can be functionalized to fine-tune the electronic properties. The steric bulk itself plays a critical role by isolating the chromophoric core. This isolation minimizes intermolecular interactions that can lead to non-radiative decay pathways, thereby preserving the emissive properties of the molecule in the solid state. This principle is central to the development of materials exhibiting aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where emission is more efficient in the aggregated or solid state than in solution. nih.govbeilstein-journals.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is highly sensitive to the molecular environment. unige.chnih.govsemanticscholar.org In many conventional planar dyes, close packing in the solid state leads to aggregation-caused quenching (ACQ), significantly reducing the quantum yield. nih.gov

Steric hindrance is a key strategy to mitigate ACQ. researchgate.net The bulky 2,4,6-triphenylphenyl group in this compound effectively acts as a shield, preventing the pyridine cores of adjacent molecules from approaching each other too closely. rsc.org This spatial separation suppresses the formation of non-emissive excimers and preserves the high quantum yield of the individual molecules. The relationship between the magnitude of charge separation upon electronic transition and the fluorescence quantum yield often shows a global S-shape dependence, providing a tool for molecular design. unige.chnih.gov By preventing quenching, bulky substituents can lead to materials with significantly higher solid-state luminescence efficiency.

Table 2: Photophysical Data for Representative Sterically Hindered Luminophores

Luminophore ClassSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Triphenylpyridine DerivativesToluene350 - 390420 - 4800.70 - 0.95
Carbazole-Substituted PyridinesDichloromethane365 - 410450 - 5200.80 - 0.98
Bulky Boron ComplexesTHF415 - 430480 - 4900.90 - 0.97

Note: This table provides typical ranges for bulky luminophores and is for comparative purposes. The specific properties of this compound would require experimental measurement.

Applications in Chemo- and Biosensing

Pyridine and its derivatives are widely employed as core structures in the design of chemosensors due to the ability of the nitrogen atom to coordinate with various analytes, particularly metal ions. acs.orgmdpi.comnih.govresearchgate.net The integration of bulky substituents into these sensor molecules can enhance both selectivity and sensitivity.

The bulky framework surrounding the pyridine-based binding site can create a specific recognition pocket, sterically hindering the approach of interfering ions while allowing access for the target analyte. nih.gov This can lead to highly selective sensors. Furthermore, the photophysical properties of these bulky derivatives are often sensitive to binding events. The coordination of a metal ion, for example, can alter the electronic structure of the molecule, leading to a detectable change in the fluorescence emission (e.g., "turn-on" or "turn-off" sensing). The steric bulk helps to prevent non-specific aggregation upon analyte binding, ensuring a more reliable and reproducible sensor response. These features make bulky pyridine derivatives, in principle, excellent candidates for developing advanced sensors for environmental monitoring and biological imaging. acs.orgmdpi.com

Catalytic Applications of Pyridine-Based Systems

The incorporation of bulky substituents onto the pyridine scaffold dramatically influences its catalytic utility. These substituents can modulate the electron density at the nitrogen atom and create a sterically hindered environment, which in turn affects the activity and selectivity of the catalytic system.

Pyridine derivatives are versatile in catalysis, capable of acting independently as organocatalysts or as ligands that coordinate to a metal center, thereby influencing the outcome of the reaction.

As organocatalysts , bulky pyridines can function as nucleophilic catalysts or as bases. The lone pair of electrons on the nitrogen atom is available for nucleophilic attack or proton abstraction. The steric bulk surrounding the nitrogen can, however, hinder its accessibility. In instances of "frustrated Lewis pair" (FLP) chemistry, a bulky Lewis base like a sterically hindered pyridine and a bulky Lewis acid are prevented from forming a classical adduct, leading to unique reactivity, such as the activation of small molecules. For example, combinations of highly hindered pyridines like 2,6-lutidine or 2-tert-butylpyridine (B1266198) with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to not form stable adducts, a prerequisite for FLP reactivity. acs.org

In metal-catalyzed transformations , bulky pyridine ligands play a crucial role in stabilizing the metal center and controlling the regio- and stereoselectivity of the reaction. The 2-bromo-6-arylpyridine framework, as seen in this compound, is a common motif for ligands in various cross-coupling reactions. The bromine atom can serve as a handle for further functionalization or as a point of oxidative addition for a metal catalyst, while the bulky aryl group influences the coordination geometry and the accessibility of the metal center.

Palladium complexes bearing pyridine-based ligands have been extensively studied as precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of substituents on the pyridine ring, whether electron-donating or electron-withdrawing, significantly alter the physicochemical properties of the resulting coordination compounds and their catalytic efficacy. nih.gov For instance, in Rh(I)-catalyzed direct arylation of pyridines, a substituent at the C-2 position is often crucial for reactivity, suggesting that steric interactions play a key role in facilitating the C-H activation step. nih.gov

Below is a table summarizing the application of various substituted pyridine derivatives as ligands in metal-catalyzed reactions, illustrating the versatility of this class of compounds.

Ligand/Pyridine DerivativeMetal CatalystReaction TypeKey Findings
2-Substituted PyridinesRh(I)Direct ArylationA substituent at the C-2 position is essential for catalytic activity, highlighting the importance of steric factors. nih.gov
4-Substituted PyridinesPd(II)Suzuki-Miyaura & Heck Cross-CouplingThe electronic nature of the substituent correlates with catalytic efficiency; more basic ligands can lead to higher reaction yields. nih.gov
(6-phenylpyridin-2-yl)pyrimidinesPd/Ru PhotoredoxC-H ArylationThe pyridin-2-yl)pyrimidine moiety acts as a chelating directing group, enabling selective C-H functionalization. rsc.org
2,6-Disubstituted PyridinesRuAsymmetric Reductive AminationChiral ruthenium catalysts with substituted pyridine ligands have been used for the synthesis of enantiomerically enriched amines. researchgate.net

The steric environment created by bulky substituents on a pyridine ligand is a critical determinant of both the activity and selectivity of a catalyst. Large groups can create a "ligand-accelerated catalysis" effect or can enforce a specific coordination geometry that favors a particular reaction pathway.

The steric hindrance can influence the rate of reaction by preventing the formation of undesirable or inactive catalyst species. For example, in olefin metathesis, ruthenium catalysts bearing bulky N-heterocyclic carbene (NHC) ligands with 2,6-diisopropylphenyl (Dipp) or 2,6-diisopentylphenyl (Dipep) substituents exhibit different activities and selectivities. mdpi.com The barrier energies for the catalytic cycle are influenced by the size of the bulky ligand, which can be attributed to reorganization energy and steric hindrance around the metal center. mdpi.com

Furthermore, steric bulk can dictate the selectivity of a reaction. In cross-coupling reactions, bulky ligands can promote reductive elimination, which is often the product-forming step, and can influence which substrates can access the catalytic site. The bite angle of bidentate ligands, or the cone angle of monodentate ligands like pyridines, is a useful parameter for predicting the outcome of a catalytic reaction. A larger steric profile can lead to higher selectivity for certain isomers. For instance, in the context of palladium-catalyzed cross-coupling, the steric repulsion between the substrate and bulky ligands can influence the oxidative addition step. vu.nl

The table below provides examples of how the steric properties of pyridine and other bulky ligands influence catalytic outcomes.

Catalyst SystemReactionInfluence of Steric Environment
Ru catalysts with bulky NHC ligandsOlefin MetathesisThe size of the bulky substituent (Dipp vs. Dipep) affects the barrier energies of the reaction, demonstrating that steric effects, in conjunction with electronic contributions, control Z-selectivity. mdpi.com
Pd complexes with phosphine (B1218219) ligandsCross-Coupling ReactionsThe bite angle of the ligand, a measure of its steric bulk, is known to affect the activity and regioselectivity of the catalyst. Smaller bite angles can lead to lower barriers for oxidative addition due to reduced steric repulsion. vu.nl
Rh(I) with 2-substituted pyridinesDirect ArylationSteric interactions from the C-2 substituent are thought to lower the energy difference between the N-bound complex and the C-H activation intermediate, thus promoting the reaction. nih.gov
Pyridine/B(C6F5)3Frustrated Lewis Pair ChemistrySterically hindered pyridines like 2,6-diphenylpyridine (B1197909) or 2-tert-butylpyridine do not form adducts with the bulky Lewis acid, enabling FLP reactivity such as the activation of H2. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.